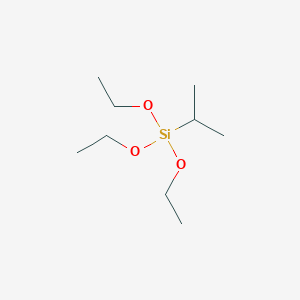
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 2-bromoacetone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Major Products Formed
The major products formed from reactions involving 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphoranylidene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- involves the formation of a phosphoranylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in Wittig reactions, the compound reacts with carbonyl compounds to form alkenes through the formation of a betaine intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Methyl (triphenylphosphoranylidene)acetate: Contains an ester group instead of a ketone.
Uniqueness
2-Propanone, 1-bromo-1-(triphenylphosphoranylidene)- is unique due to its specific reactivity and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
26487-95-6 |
|---|---|
Molekularformel |
C21H18BrOP |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
1-bromo-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H18BrOP/c1-17(23)21(22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI-Schlüssel |
XBBPVGNCZVUDQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


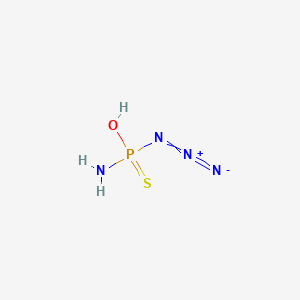
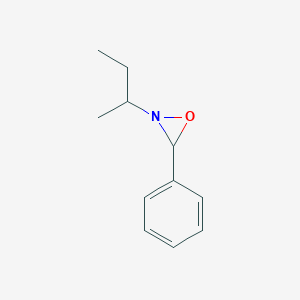

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
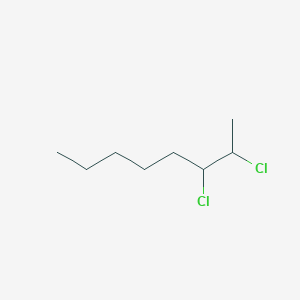
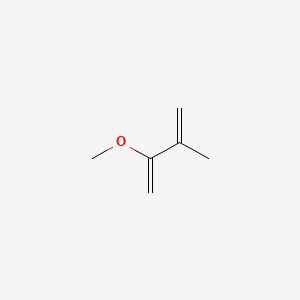
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

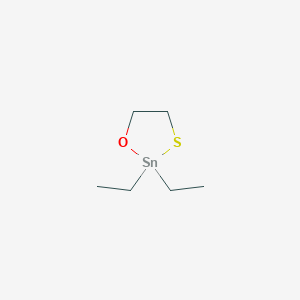
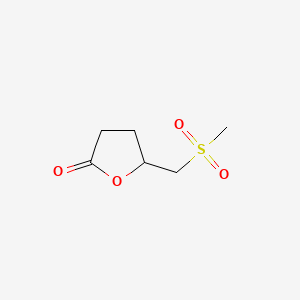
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)

